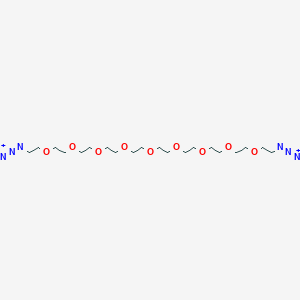
Azido-PEG9-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG9-azide is a bifunctional polyethylene glycol (PEG) linker with azide groups at both ends. This compound is widely used in click chemistry applications due to its high reactivity and versatility. The chemical formula for this compound is C20H40N6O9, and it has a molecular weight of 508.57 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG9-azide is typically synthesized through a series of chemical reactions involving the introduction of azide groups to a PEG backbone. The process often begins with the activation of PEG with a suitable leaving group, followed by nucleophilic substitution with sodium azide. The reaction conditions usually involve the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified through techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG9-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation and polymer modification .
Common Reagents and Conditions
CuAAC Reaction: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions. .
Major Products
The major products of these reactions are 1,2,3-triazoles, which are formed through the cycloaddition of the azide group with an alkyne. These triazoles are stable and can be further functionalized for various applications .
Aplicaciones Científicas De Investigación
Azido-PEG9-azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers. .
Biology: Employed in the labeling and modification of biomolecules such as proteins, nucleic acids, and lipids. .
Medicine: Utilized in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs) and targeted therapies. .
Industry: Applied in the production of advanced materials, including hydrogels, nanomaterials, and surface coatings. .
Mecanismo De Acción
Azido-PEG9-azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide groups react with alkyne-containing molecules to form 1,2,3-triazoles, which serve as robust connectors between different molecular entities. This mechanism allows for precise and efficient bioconjugation and polymer modification .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG4-azide: A shorter PEG linker with similar reactivity but different solubility and flexibility properties.
Azido-PEG12-azide: A longer PEG linker that provides greater spacing between functional groups, useful for specific applications requiring extended reach
Uniqueness
Azido-PEG9-azide is unique due to its optimal length, providing a balance between flexibility and rigidity. This makes it suitable for a wide range of applications, from bioconjugation to material science. Its bifunctional nature and high purity further enhance its versatility and effectiveness .
Propiedades
Fórmula molecular |
C20H40N6O9 |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C20H40N6O9/c21-25-23-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-24-26-22/h1-20H2 |
Clave InChI |
SWOJCRLGINETDK-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B11828732.png)
![ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11828734.png)
![3-Bromobenzo[c]phenanthrene](/img/structure/B11828741.png)
![(3aS,6S,8aR)-3-methyl-6-phenyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B11828742.png)
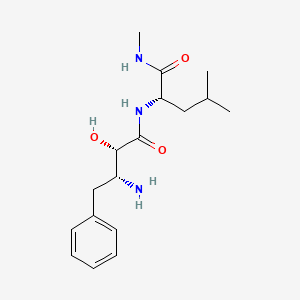
![tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828747.png)
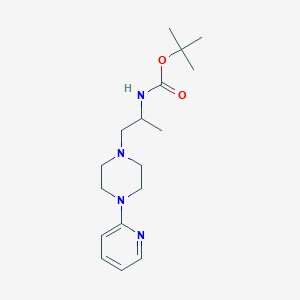

![(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hydrate;trihydrochloride](/img/structure/B11828763.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-](/img/structure/B11828781.png)
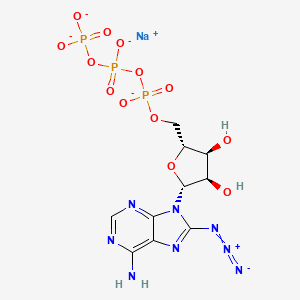
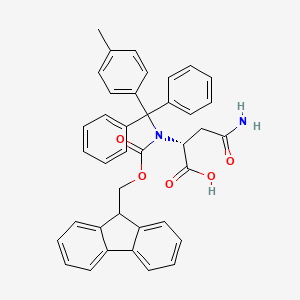
![sodium;(4R,5S,6S)-3-[(3S,5S)-1-[(4-aminophenyl)methyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B11828820.png)
